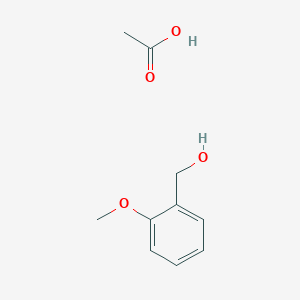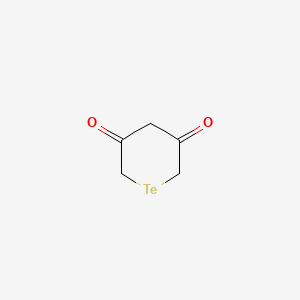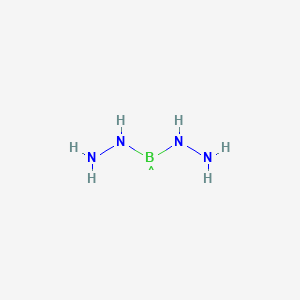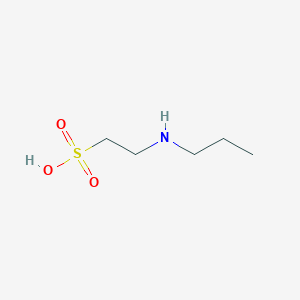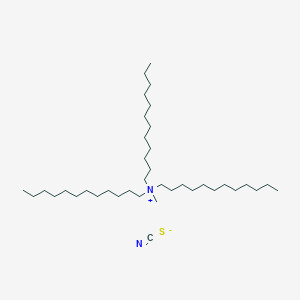
Diphenyl 2,6-dimethylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 2,6-dimethylphenyl phosphate is an organophosphorus compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups and a 2,6-dimethylphenyl group attached to a phosphate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,6-dimethylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and 2,6-dimethylphenol in the presence of a catalyst. The reaction proceeds through the formation of phosphoryl chloride intermediates, which then react with the phenolic compounds to form the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-purity product. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl 2,6-dimethylphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted phenyl phosphates .
Wissenschaftliche Forschungsanwendungen
Diphenyl 2,6-dimethylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of diphenyl 2,6-dimethylphenyl phosphate involves its interaction with various molecular targets and pathways. For example, it has been found to activate estrogen receptors, leading to changes in gene expression and cellular responses. This activation can interfere with normal biological processes, such as liver development and reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,6-dimethylphenyl) phosphate: Another organophosphorus compound with similar flame retardant properties.
Resorcinol-bis(di-2,6-dimethylphenyl phosphate): Used in similar applications but with different structural properties
Uniqueness
Diphenyl 2,6-dimethylphenyl phosphate is unique due to its specific combination of phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
23666-94-6 |
|---|---|
Molekularformel |
C20H19O4P |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI-Schlüssel |
YZXCXQOZLZRKHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


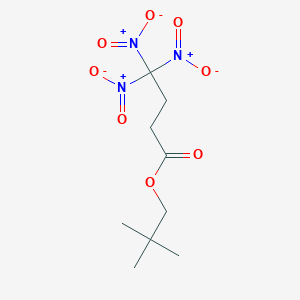
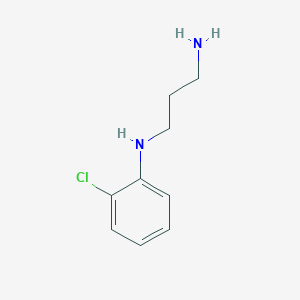
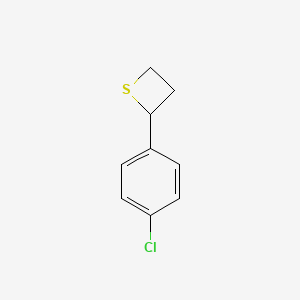
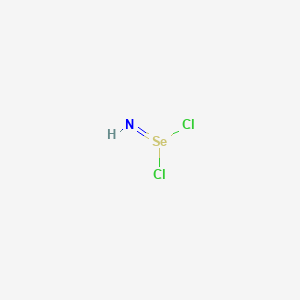
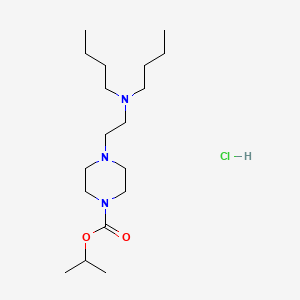
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
